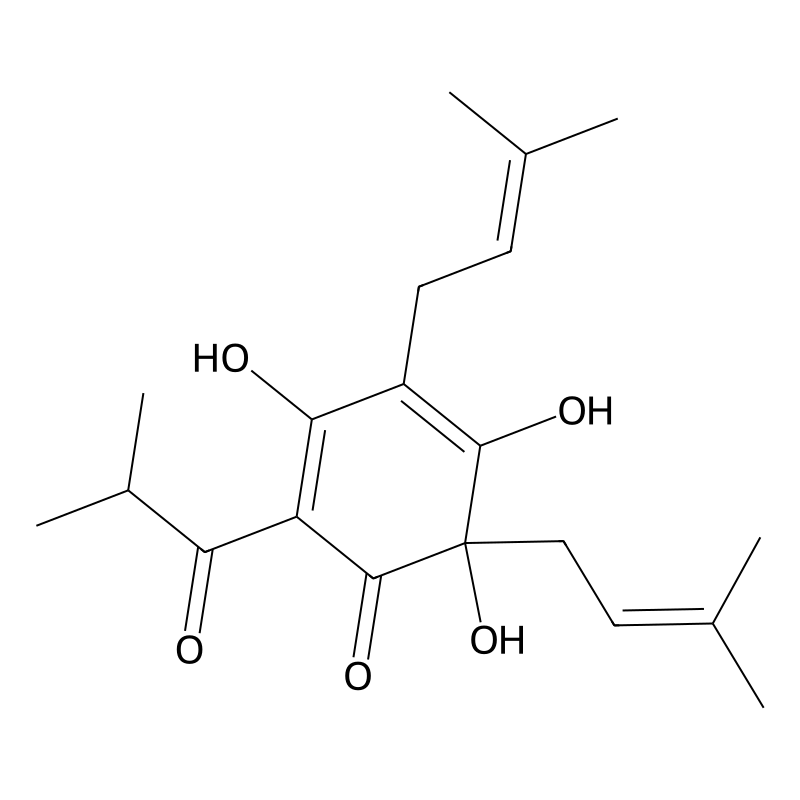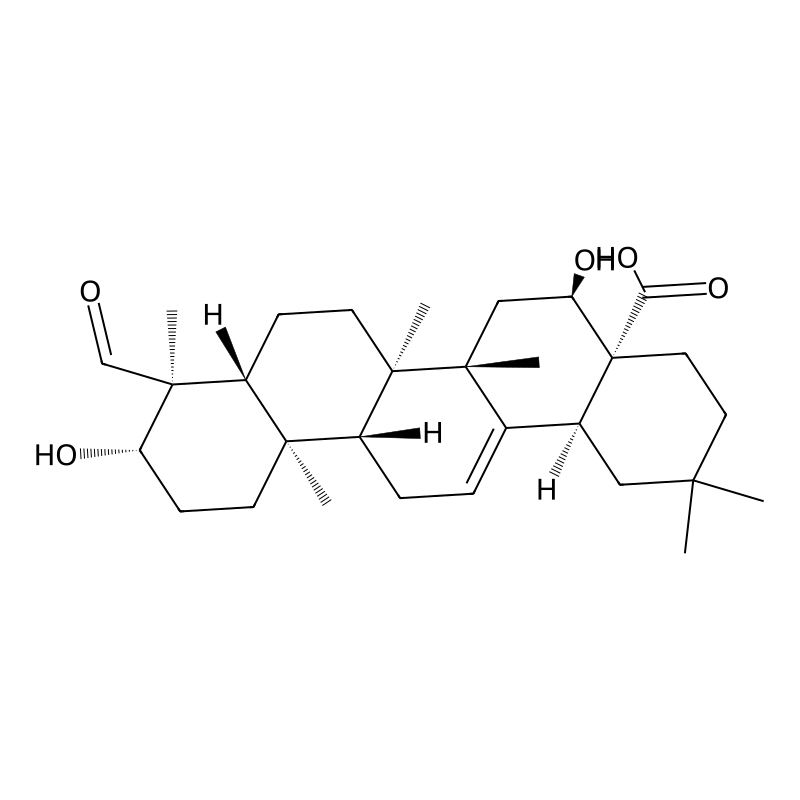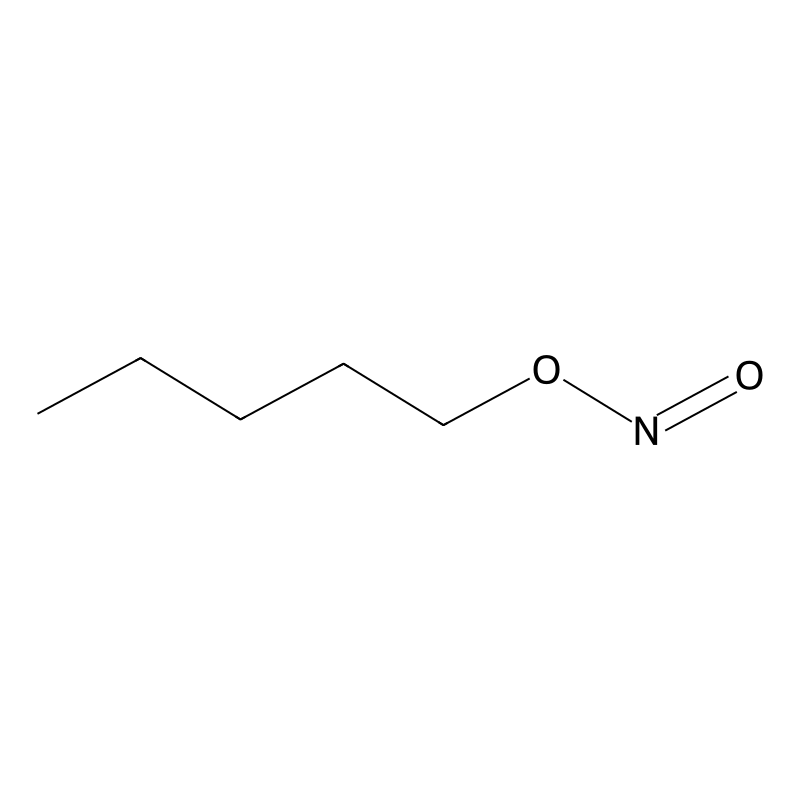N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nico...](/img/structure-2d/800/S3010390.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is a molecule containing two key functional groups: a 2,3'-bipyridine unit and a nicotinamide moiety []. Bipyridine is known for its chelating properties, meaning it can form complexes with metal ions 1]. Nicotinamide is a derivative of nicotinic acid (vitamin B3) [].
The origin and specific applications of this particular molecule are not well documented in publicly available scientific literature. However, similar molecules with bipyridine and nicotinamide units are being explored for their potential roles in catalysis and biological processes [, ].
Molecular Structure Analysis
The key features of the molecule include:
- 2,3'-bipyridine unit: This aromatic ring system can bond to metal ions through its nitrogen atoms, forming stable complexes [].
- Nicotinamide moiety: This part resembles nicotinamide adenine dinucleotide (NAD+), a vital molecule involved in cellular metabolism []. The presence of the nicotinamide group might allow this molecule to interact with enzymes that utilize NAD+ for further investigation [].
- Methylthio group (SCH₃): This group can influence the molecule's properties such as solubility and interaction with biological systems, but its specific effect in this molecule requires further study [].
Chemical Reactions Analysis
Specific information on the synthesis or reactions of this particular molecule is limited in available scientific literature. However, similar molecules with bipyridine and nicotinamide units can be synthesized through various methods, including condensation reactions and metal-catalyzed couplings [, ].
The mechanism of action for N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is not documented in retrieved scientific publications. However, the structural similarity of the nicotinamide moiety to NAD+ suggests potential interactions with NAD+-utilizing enzymes. Further research is needed to explore this possibility [].
Limitations
In-depth scientific research on N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is limited. More studies are needed to understand its properties, reactivity, and potential applications.
Future Research Directions
- Synthesis and characterization of N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide.
- Investigation of its complexation ability with various metal ions.
- Exploration of its interaction with NAD+-utilizing enzymes.
- Evaluation of its potential applications in catalysis or medicinal chemistry.
Coordination Chemistry:
- The bipyridine group in N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide is a well-known chelating ligand capable of forming complexes with various transition metals. These complexes can be used as catalysts in organic reactions or as probes for studying biological processes.
Medicinal Chemistry:
- The nicotinamide moiety in the molecule is similar to the structure of nicotinamide adenine dinucleotide (NAD+), a vital molecule involved in cellular metabolism. This similarity could potentially allow N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide to interact with enzymes that utilize NAD+. Further research would be needed to determine if this molecule has any biological activity.
- The methylthio group (SCH₃) can influence the molecule's properties such as lipophilicity, which can affect how it interacts with biological systems.








